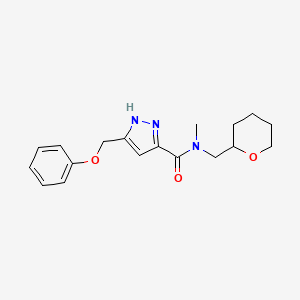![molecular formula C10H16ClN5O B6122476 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6122476.png)
6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine is a chemical compound that belongs to the class of pyrimidine derivatives. It is also known as CEP-32496 and is a potent inhibitor of the tyrosine kinase receptor, anaplastic lymphoma kinase (ALK). This compound has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for the treatment of ALK-positive cancers.
Wirkmechanismus
The mechanism of action of 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine involves the inhibition of the tyrosine kinase receptor, anaplastic lymphoma kinase (ALK). This receptor is known to play a critical role in the growth and proliferation of ALK-positive cancer cells. By inhibiting this receptor, 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine effectively blocks the signaling pathways that promote the growth and survival of these cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine have been extensively studied in preclinical models of cancer. It has been shown to induce apoptosis (programmed cell death) in ALK-positive cancer cells, thereby inhibiting their growth and proliferation. Additionally, it has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for the growth and metastasis of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine in lab experiments include its high potency and specificity for the ALK receptor. This makes it an ideal tool for studying the role of this receptor in cancer biology. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine. One of the most promising areas of research is the development of novel therapeutic agents that target the ALK receptor. Additionally, further studies are needed to investigate the potential of this compound in combination with other anticancer agents. Finally, the development of more effective and less toxic analogs of this compound may also hold promise for the treatment of ALK-positive cancers.
Synthesemethoden
The synthesis of 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine involves the reaction of 6-chloro-2,4-diaminopyrimidine with 2-(4-morpholinyl)ethylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions and the resulting product is purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
The potential of 6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine as a therapeutic agent has been extensively studied in various preclinical models of cancer. It has been shown to be highly effective in inhibiting the growth and proliferation of ALK-positive cancer cells, both in vitro and in vivo. Furthermore, it has also demonstrated potent antitumor activity in xenograft models of ALK-positive cancer.
Eigenschaften
IUPAC Name |
6-chloro-4-N-(2-morpholin-4-ylethyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5O/c11-8-7-9(15-10(12)14-8)13-1-2-16-3-5-17-6-4-16/h7H,1-6H2,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDWRQOCAIEQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N~4~-[2-(morpholin-4-yl)ethyl]pyrimidine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,4-dimethylphenoxy)methyl]-3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6122399.png)
![(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6122404.png)
![9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B6122435.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-4-methyl-N-[2-(1-piperidinyl)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6122436.png)


![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B6122454.png)
![1-{4-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6122462.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B6122468.png)

![2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6122475.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6122483.png)
![4-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6122491.png)
